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Executive Summary
Andamertinib (PLB-1004) is an orally bioavailable, potent, and irreversible small-molecule

inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4][5]

Developed by Avistone Biotechnology, it is engineered to selectively target various EGFR

mutations that are critical drivers in the pathogenesis of certain cancers, most notably non-

small cell lung cancer (NSCLC).[2][6] Preclinical and clinical studies have demonstrated its

efficacy against a range of activating and resistance mutations in the EGFR gene.[1][4][5] This

document provides a detailed overview of Andamertinib's mechanism of action, its molecular

targets, the signaling pathways it modulates, and a summary of key clinical findings.

Core Mechanism of Action
The fundamental mechanism of Andamertinib is the inhibition of EGFR tyrosine kinase

activity.[6] As a mono-anilino-pyrimidine compound, Andamertinib functions as an antagonist

by binding irreversibly to the ATP-binding site within the EGFR kinase domain.[1][3][6] This

action prevents the autophosphorylation and activation of the receptor, which in turn blocks the

initiation of downstream intracellular signaling cascades.[6] By halting these EGFR-mediated

signals, Andamertinib effectively suppresses tumor cell proliferation, inhibits tumor growth,

and induces programmed cell death (apoptosis).[1][6]
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Molecular Targets
Andamertinib exhibits a broad and potent inhibitory profile against multiple clinically relevant

EGFR mutations. Its design as a mutant-selective inhibitor allows it to be effective against

tumors that have developed resistance to earlier-generation EGFR tyrosine kinase inhibitors

(TKIs).[6]

Key Molecular Targets of Andamertinib:

EGFR Exon 20 Insertions (ex20ins): A challenging group of mutations for which many

conventional TKIs have limited efficacy. Andamertinib has demonstrated robust antitumor

activity in patients with these mutations.[1][7][8]

T790M "Gatekeeper" Mutation: A common mechanism of acquired resistance to first and

second-generation EGFR inhibitors.[1][4][5]

Classical Activating Mutations:

Exon 19 Deletions (ExDel19).[1][4][5]

L858R Substitution.[1][4][5]

Inhibition of Downstream Signaling Pathways
The uncontrolled activation of EGFR in cancer cells leads to the persistent stimulation of

signaling pathways that regulate cell growth, survival, and differentiation. By blocking the EGFR

kinase, Andamertinib effectively disrupts these critical pathways.[6]

The two primary signaling cascades inhibited by Andamertinib are:

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell

proliferation and differentiation. Its inhibition by Andamertinib leads to cell cycle arrest and

reduced tumor growth.[6]

PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival, growth, and

proliferation while inhibiting apoptosis. Its disruption by Andamertinib contributes

significantly to the induction of cancer cell death.[6]
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Caption: Andamertinib inhibits mutant EGFR, blocking PI3K-AKT and RAS-RAF-MEK

pathways.

Quantitative Data: Clinical Efficacy and Safety
Clinical trials have provided quantitative data on the efficacy and safety of Andamertinib, both

as a monotherapy and in combination with other agents.

Monotherapy: KANNON Phase 2 Study (NCT06015503)
This study evaluated Andamertinib (240 mg once daily) in pretreated patients with advanced

NSCLC harboring EGFR exon 20 insertion mutations.[7][8]

Efficacy Endpoint Value
95% Confidence Interval
(CI)

Confirmed Overall Response

Rate (ORR)
42.7% 32.4% - 53.0%

ORR (Patients with Brain

Metastasis)
47.4% 31.5% - 63.2%

Disease Control Rate (DCR) 86.5% N/A

Median Duration of Response

(DOR)
8.7 months 5.65 - 11.96 months

Median Progression-Free

Survival (PFS)
6.2 months 4.63 - 7.85 months

12-Month Overall Survival

(OS) Rate
70.5% 59.51% - 79.02%

Data from the KANNON Phase

2 Study.[7][8]
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Treatment-Related Adverse
Event (TRAE)

Any Grade Incidence Grade ≥3 Incidence

Diarrhea 89.1% 12.0%

Rash 73.9% 7.6%

All TRAEs 100% 40.2%

Safety profile from the

KANNON Phase 2 Study.[7][8]

Combination Therapy: KYLIN-1 Phase Ib/II Study
(NCT06343064)
This study assessed Andamertinib (80 mg QD) in combination with the MET inhibitor

Vebreltinib in EGFR-mutated NSCLC patients with MET amplification or overexpression

following EGFR-TKI failure.[4]

Efficacy Endpoint Value

Confirmed Overall Response Rate (ORR) 50.0%

Median Progression-Free Survival (mPFS) 9.9 months

ORR (Patients with Brain Metastasis) 42.1%

mPFS (Patients with Brain Metastasis) 9.5 months

Data from the KYLIN-1 Phase Ib/II Study.[4]

Experimental Protocols and Methodologies
While detailed, step-by-step laboratory protocols are proprietary, the methodologies employed

to characterize Andamertinib are standard in pharmacology and clinical research.

In Vitro Efficacy Assessment (Conceptual Workflow)
The potency of an inhibitor like Andamertinib is typically determined using cell-based assays

to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the
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drug required to inhibit a biological process by 50%.[9][10]

Conceptual IC50 Determination Workflow

1. Cell Culture
(e.g., NSCLC cell lines
with EGFR mutations)

2. Drug Application
(Plate cells and apply

serial dilutions of
Andamertinib)

3. Incubation
(Allow drug to act
over a set time,
e.g., 72 hours)

4. Viability Assay
(e.g., MTT, CellTiter-Glo)
Measure cell proliferation

5. Data Analysis
(Plot dose-response curve
and calculate IC50 value)

Click to download full resolution via product page

Caption: Conceptual workflow for determining the IC50 of Andamertinib in cancer cell lines.

Pharmacokinetic and Metabolism Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of

Andamertinib, human mass balance studies are conducted.

Methodology: A single oral dose of radiolabeled Andamertinib (e.g., [¹⁴C]PLB-1004) is

administered to healthy subjects.[3]

Sample Collection: Blood, urine, and feces are collected at various time points.[3]

Analysis: Total radioactivity is quantified in the collected samples. Metabolites are

subsequently identified and characterized using techniques like ultra-high-performance liquid

chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]

Key Findings for Andamertinib:

The average half-life (t½) in plasma is approximately 54.3 hours.[3]

Excretion is primarily through feces (84.71%), with a smaller portion via urine (10.30%).[3]

Primary metabolic pathways include oxidation, demethylation, dehydrogenation, and

cysteine conjugation.[3]

Clinical Trial Design
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The KANNON study (NCT06015503) serves as a representative example of the clinical

methodology used to evaluate Andamertinib.

Design: A phase 2, multicenter, single-arm, multicohort study.[8] This design is often used to

efficiently assess the efficacy of a new agent in a specific, well-defined patient population.

[11]

Population: Patients with locally advanced or metastatic NSCLC confirmed to have EGFR

exon 20 insertion mutations who had progressed after prior treatments.[8]

Intervention: Patients received oral Andamertinib at a dose of 240 mg once daily,

administered in 28-day cycles.[8]

Endpoints: The primary endpoint was the Overall Response Rate (ORR). Secondary

endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), Overall

Survival (OS), and safety/tolerability.[8]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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